molecular formula C18H20O4 B12620552 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one CAS No. 921929-38-6

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B12620552
CAS No.: 921929-38-6
M. Wt: 300.3 g/mol
InChI Key: FLUFUSRNUSLENY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical reactivity and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one typically involves the condensation of 3,5-dimethoxybenzaldehyde with 4-methoxyphenylacetone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl rings can influence the compound’s binding affinity to enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
  • 2-(3,5-Dimethoxyphenyl)-1-(3-methoxyphenyl)propan-1-one
  • 2-(3,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)propan-1-one

Uniqueness

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is unique due to the specific positioning of the methoxy groups on the phenyl rings. This structural arrangement can influence its chemical reactivity, physical properties, and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

921929-38-6

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C18H20O4/c1-12(14-9-16(21-3)11-17(10-14)22-4)18(19)13-5-7-15(20-2)8-6-13/h5-12H,1-4H3

InChI Key

FLUFUSRNUSLENY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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